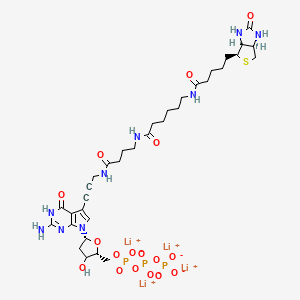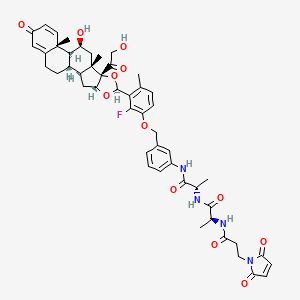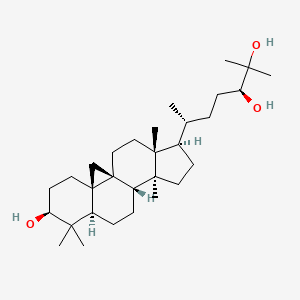
(24S)-Cycloartane-3|A,24,25-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(24S)-Cycloartane-3 is a triterpenoid compound that belongs to the cycloartane family. These compounds are characterized by their unique tetracyclic structure, which is derived from the cyclization of squalene. Cycloartane derivatives are commonly found in various plant species and have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Cycloartane-3 typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene, which can be achieved using strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (24S)-Cycloartane-3 may involve the extraction of natural sources, such as plants that are rich in cycloartane derivatives. The extraction process usually includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce cycloartane derivatives are being explored.
Analyse Des Réactions Chimiques
Types of Reactions
(24S)-Cycloartane-3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (24S)-Cycloartane-3 can yield cycloartane-3,24-dione, while reduction can produce cycloartane-3,24-diol.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: Studies have shown its role in modulating cellular processes and signaling pathways.
Medicine: It exhibits promising anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a candidate for drug development.
Industry: Its derivatives are used in the formulation of cosmetics and nutraceuticals due to their bioactive properties.
Mécanisme D'action
The mechanism of action of (24S)-Cycloartane-3 involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anti-cancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cycloartane-3,24-diol
- Cycloartane-3,24-dione
- Cyclogalegigenin
- Cyclopycanthogenin
Uniqueness
(24S)-Cycloartane-3 is unique due to its specific stereochemistry and the presence of functional groups that confer distinct biological activities. Compared to other cycloartane derivatives, it has shown a broader spectrum of bioactivities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H52O3 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
BKRIPHYESIGPJC-FACDIJBUSA-N |
SMILES isomérique |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


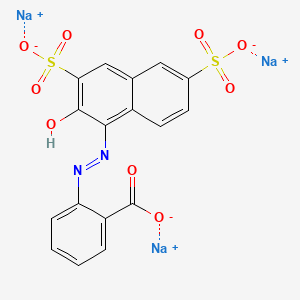
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

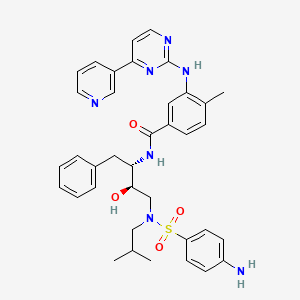

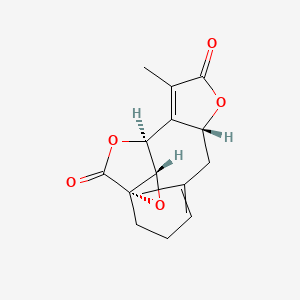
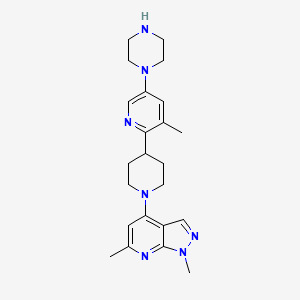

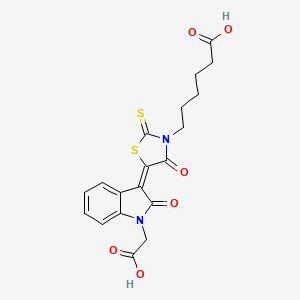
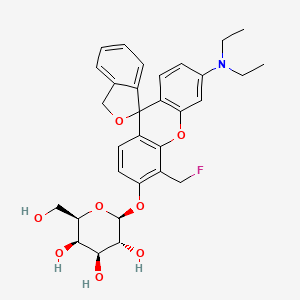
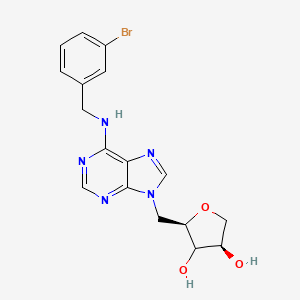
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
